molecular formula C11H10O4 B8734796 Methyl 4-carboxycinnamate

Methyl 4-carboxycinnamate

Cat. No.: B8734796
M. Wt: 206.19 g/mol
InChI Key: WNQUXRWZRJWTBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-carboxycinnamate is a methyl ester derivative of 4-carboxycinnamic acid, characterized by a cinnamate backbone (a benzene ring with a vinyl group and an ester moiety) and a carboxylic acid (-COOH) substituent at the para position of the aromatic ring. The carboxylic acid group enhances polarity, making it more soluble in aqueous or polar solvents compared to non-polar substituents.

Properties

Molecular Formula

C11H10O4

Molecular Weight

206.19 g/mol

IUPAC Name

4-(3-methoxy-3-oxoprop-1-enyl)benzoic acid

InChI

InChI=1S/C11H10O4/c1-15-10(12)7-4-8-2-5-9(6-3-8)11(13)14/h2-7H,1H3,(H,13,14)

InChI Key

WNQUXRWZRJWTBX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=CC1=CC=C(C=C1)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Differences

Key analogs of methyl 4-carboxycinnamate include:

  • Methyl 4-methoxycinnamate : Contains a methoxy (-OCH₃) group instead of -COOH. The electron-donating methoxy group reduces polarity and increases lipophilicity, favoring applications in UV-absorbing materials or organic synthesis .
  • Methyl 4-trifluoromethylcinnamate : Features a trifluoromethyl (-CF₃) group, which is strongly electron-withdrawing. This group enhances thermal stability and resistance to metabolic degradation, making it useful in agrochemicals or specialty polymers .
  • Methyl 4-chlorocubanecarboxylate : A cubane-based analog with a chloro (-Cl) substituent. The rigid cubane structure and chloro group may impart unique reactivity in high-energy materials or medicinal chemistry .
  • Methyl 4-hydroxycinnamate : Contains a hydroxyl (-OH) group, enabling antioxidant activity and applications in cosmetics or nutraceuticals .

Physical and Chemical Properties

A comparative analysis of properties is summarized below:

Compound Molecular Formula Molecular Mass Substituent Key Properties Applications
This compound C₁₁H₁₀O₄* 218.19 -COOH High polarity, hydrogen bonding Drug intermediates, polymer precursors
Methyl 4-methoxycinnamate C₁₁H₁₂O₃ 192.21 -OCH₃ Moderate solubility, UV absorption Sunscreens, organic synthesis
Methyl 4-trifluoromethylcinnamate C₁₁H₉F₃O₂ 230.19 -CF₃ Thermal stability, metabolic resistance Agrochemicals, fluorinated polymers
Methyl 4-chlorocubanecarboxylate C₁₀H₉ClO₂ 196.63 -Cl (cubane) High rigidity, unique reactivity Energetic materials, catalysis

*Inferred formula based on structural analogy.

Key Trends:
  • Solubility : Carboxy (-COOH) > hydroxy (-OH) > methoxy (-OCH₃) > trifluoromethyl (-CF₃) > chloro (-Cl). Polar groups enhance aqueous solubility, while halogenated or bulky groups reduce it .
  • Reactivity : The -COOH group facilitates acid-base reactions and esterification, whereas -CF₃ and -Cl groups promote electrophilic substitution or radical reactions .
  • Thermal Stability : Trifluoromethyl and cubane analogs exhibit higher thermal stability due to strong C-F bonds or rigid frameworks .

Q & A

Q. What are the common synthetic routes for methyl 4-carboxycinnamate, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via Heck coupling or esterification reactions. For example, continuous-flow Heck synthesis in supercritical carbon dioxide expanded solvents has been reported to improve reaction efficiency and reduce byproduct formation compared to traditional batch methods . Key parameters include temperature (optimized between 60–80°C), catalyst loading (e.g., palladium-based catalysts at 0.5–2 mol%), and solvent choice (polar aprotic solvents enhance solubility). Post-synthesis purification via column chromatography or recrystallization is critical to achieving >95% purity.

Q. How can researchers characterize this compound’s structural and physicochemical properties?

Standard characterization methods include:

  • Spectroscopy : NMR (¹H/¹³C) to confirm ester and carboxylic acid groups, IR for functional group identification (e.g., C=O stretch at ~1700 cm⁻¹).
  • Chromatography : HPLC or GC-MS to assess purity and detect impurities .
  • Thermal analysis : DSC/TGA to determine melting points and thermal stability.
  • Solubility studies : Systematic testing in solvents (e.g., DMSO, ethanol, water) under varying pH conditions to inform experimental design .

Q. What are the best practices for handling and storing this compound to ensure stability?

Store the compound in airtight containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis of the ester group. Avoid prolonged exposure to light or moisture. Safety protocols include using PPE (gloves, goggles) and working in a fume hood due to potential respiratory irritation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bioactivity data for this compound derivatives?

Contradictions in bioactivity (e.g., antioxidant vs. pro-oxidant effects) may arise from assay conditions (e.g., pH, concentration ranges) or cellular model variability. A systematic approach includes:

  • Meta-analysis : Compare studies using standardized criteria (e.g., IC₅₀ values normalized to control conditions) .
  • Dose-response reevaluation : Conduct orthogonal assays (e.g., ROS detection vs. cell viability) to isolate mechanisms.
  • Computational modeling : Use docking studies to predict interactions with biological targets and validate experimentally .

Q. What advanced methodologies can optimize this compound’s reactivity in catalytic systems?

  • Flow chemistry : Enhances reaction control and scalability, as demonstrated in supercritical CO₂ systems for analogous cinnamate esters .
  • Hybrid catalysts : Immobilized metal-organic frameworks (MOFs) or enzyme-mediated catalysis to improve regioselectivity.
  • In situ monitoring : Techniques like Raman spectroscopy or mass spectrometry to track intermediate formation and adjust conditions dynamically .

Q. How should researchers address challenges in reproducibility when synthesizing this compound analogs?

Reproducibility issues often stem from undocumented variables (e.g., trace moisture in solvents, catalyst lot variability). Mitigation strategies:

  • Detailed protocols : Document all parameters (e.g., stirring rate, degassing steps) following IUPAC guidelines .
  • Open-data practices : Share raw spectra and chromatograms via repositories like Chemotion or RADAR4Chem to enable cross-validation .
  • Collaborative validation : Partner with independent labs to replicate key findings under blinded conditions .

Methodological Guidance

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in biological assays?

Use nonlinear regression models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. For heterogeneous data, apply mixed-effects models to account for inter-experimental variability. Report confidence intervals and effect sizes (e.g., Cohen’s d) to contextualize significance .

Q. How can FAIR (Findable, Accessible, Interoperable, Reusable) principles be applied to this compound research data?

  • Metadata standardization : Use platforms like NFDI4Chem to annotate datasets with IUPAC names, SMILES strings, and experimental conditions .
  • Public repositories : Deposit spectral data in nmrXiv or PubChem to ensure accessibility.
  • Version control : Track protocol revisions using electronic lab notebooks (ELNs) like Chemotion .

Tables for Key Data

Table 1: Comparison of Synthetic Methods for this compound

MethodCatalystSolventYield (%)Purity (%)Reference
Heck CouplingPd(OAc)₂Supercritical CO₂7897
EsterificationH₂SO₄Ethanol6589

Table 2: Solubility Profile of this compound

SolventpHSolubility (mg/mL)Temperature (°C)
DMSON/A12025
Water7.00.825
EthanolN/A4525

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.